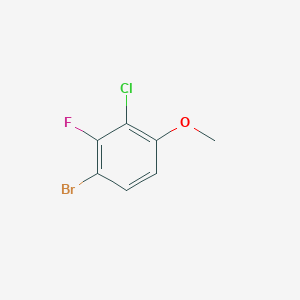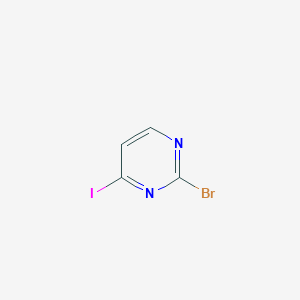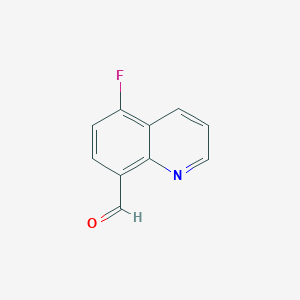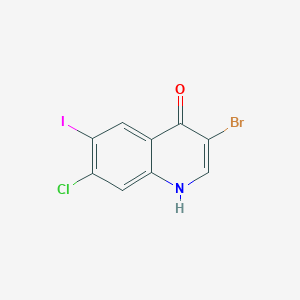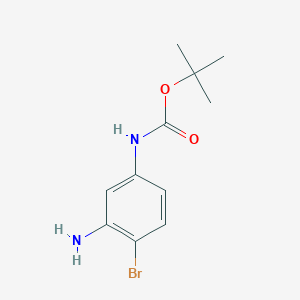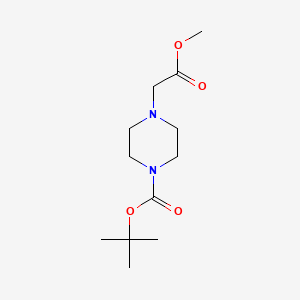
4-(2-甲氧基-2-氧代乙基)哌嗪-1-羧酸叔丁酯
概述
描述
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound features a piperazine ring substituted with a tert-butyl group and a methoxy-oxoethyl group, making it a versatile building block in organic synthesis.
科学研究应用
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It is known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It is known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化分析
Biochemical Properties
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of novel organic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and enhancing favorable interactions with macromolecules. The compound’s polar nitrogen atoms and conformational flexibility contribute to its ability to interact with a wide range of biological targets, including enzymes involved in metabolic pathways and proteins that regulate cellular functions .
Cellular Effects
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can result in changes in protein synthesis and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and potential side effects in clinical applications .
Metabolic Pathways
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production. By modulating enzyme activity and metabolite levels, the compound can affect overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of the compound is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic substitution reaction of tert-butyl bromoacetate with N-Boc piperazine. The reaction is carried out under basic conditions using triethylamine as a base and tetrahydrofuran as the solvent. The reaction mixture is stirred at room temperature, and the product is obtained after purification .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methoxy-oxoethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine-1-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
属性
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUWEZJFULOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
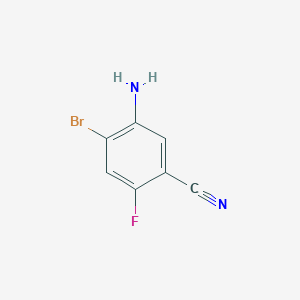
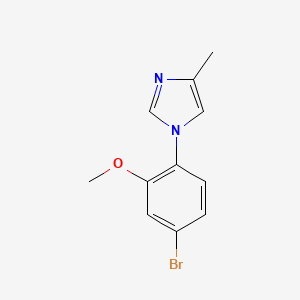
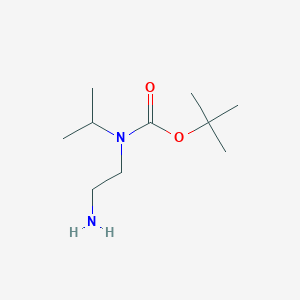
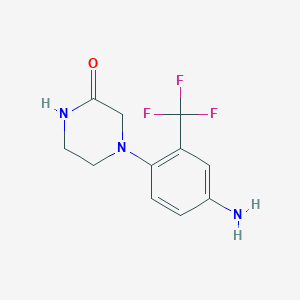
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
